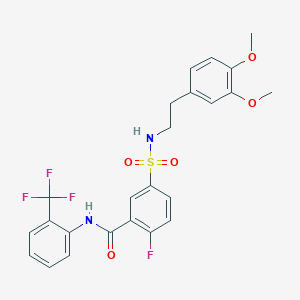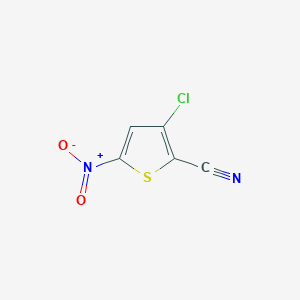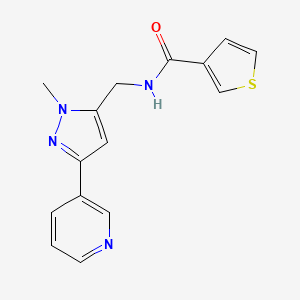
5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-fluoro-N-(2-(trifluoromethyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorinated benzamides has been explored in various studies, with the aim of creating high-affinity ligands for CNS dopamine D2 receptors and other pharmacological targets. In one approach, the parent acids for dopamine D2 receptor ligands were synthesized via the Claisen rearrangement of O-allyl ethers derived from o-vanillic acid or 2,3-dimethoxysalicylic acid. This method, however, encountered a decrease in reactivity with pentasubstituted benzoates and difficulties in introducing fluorine onto the ethyl side chains . Another study focused on the synthesis of fluorinated 3-benzyl-5-indolecarboxamides, which led to the discovery of a potent leukotriene receptor antagonist. The enantioselective synthesis involved a diastereoselective alkylation to establish the chirality of the amide substituent, resulting in a compound with high enantiomeric purity .
Molecular Structure Analysis
The molecular structure of fluorinated benzamides plays a crucial role in their aggregation and interaction patterns. A study investigating a 2 × 6 isomer grid of N-(difluorophenyl)benzamides and N-(phenyl)difluorobenzamides revealed that all isomers aggregate via N–H⋯OC intermolecular interactions, often accompanied by C–H⋯O/F/π interactions and F⋯F contacts. The presence of the 2,5-difluorobenzene group was found to be responsible for shorter C–H⋯F contacts than normally expected, demonstrating the significant influence of fluorine substitution patterns on molecular aggregation .
Chemical Reactions Analysis
The introduction of fluorine into the molecular structure of benzamides can significantly affect their chemical reactivity. For instance, the synthesis of dopamine D2 receptor ligands showed a characteristic decrease in reactivity for pentasubstituted benzoates, highlighting the challenges in fluorine substitution reactions . The chemical behavior of these compounds is further influenced by the specific positioning of fluorine atoms, as seen in the aggregation patterns of the isomer grid study .
Physical and Chemical Properties Analysis
Fluorinated benzamides exhibit unique physical and chemical properties due to the presence of fluorine atoms. These properties are essential for their binding affinity and selectivity towards biological targets. For example, the fluorinated salicylamides synthesized for dopamine D2 receptor studies were found to be five times more potent than their non-fluorinated counterparts . Similarly, the fluorinated 3-benzyl-5-indolecarboxamide identified as a leukotriene receptor antagonist showed potent activity in both in vitro and in vivo assays, with a high binding affinity and selectivity for the leukotriene receptor . The physical properties such as aggregation behavior and intermolecular interactions are also significantly influenced by fluorine, as demonstrated by the short C–H⋯F interactions in the isomer grid study .
Aplicaciones Científicas De Investigación
Synthesis and Properties of Novel Aromatic Polyamides
5-(N-(3,4-dimethoxyphenethyl)sulfamoyl)-2-fluoro-N-(2-(trifluoromethyl)phenyl)benzamide has been used in the synthesis of novel aromatic polyamides. These polyamides, developed using dicarboxylic acids and aromatic diamines, exhibit high molecular weight and solubility in polar solvents. They possess desirable physical properties like high tensile strength, elongation at break, and thermal stability, making them useful in materials science (Hsiao & Chang, 1996).
Fluorescent Molecular Probes
The compound has been employed in the development of fluorescent molecular probes. These probes, owing to their strong solvent-dependent fluorescence, are useful in studying various biological events and processes. Their properties like long emission wavelength, high fluorescence quantum yields, and large Stokes shift make them ideal for ultrasensitive detection in biological research (Diwu et al., 1997).
Antipathogenic Activity
Research has also explored the antipathogenic activity of derivatives of this compound. These derivatives have demonstrated significant effects against strains like Pseudomonas aeruginosa and Staphylococcus aureus. Their potential as novel anti-microbial agents with antibiofilm properties has been highlighted, indicating their utility in medical and pharmaceutical research (Limban et al., 2011).
Quantum Mechanical Studies
The compound has been the subject of quantum mechanical studies to evaluate its potential as a novel inhibitor molecule in the development of drugs targeting specific enzymes like Topoisomerase II. Its light harvesting efficiency suggests applications in designing new dye-sensitized solar cells (DSSCs) (Sheena Mary et al., 2019).
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with specific biological targets to produce a therapeutic effect.
Safety and Hazards
Propiedades
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F4N2O5S/c1-34-21-10-7-15(13-22(21)35-2)11-12-29-36(32,33)16-8-9-19(25)17(14-16)23(31)30-20-6-4-3-5-18(20)24(26,27)28/h3-10,13-14,29H,11-12H2,1-2H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRHIPQFVQIFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F4N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3009873.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B3009876.png)
![[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine dihydrochloride](/img/structure/B3009879.png)

![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3009881.png)


![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B3009885.png)

![N-[4-(2-methylsulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B3009888.png)

![4-methyl-2-(5-(5-methylfuran-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B3009892.png)
![Ethyl 4-[[2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate](/img/structure/B3009894.png)